
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride involves several steps. The synthetic route typically starts with the preparation of 4,4-difluoropiperidine, which is then reacted with pentanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
4,4-Difluoropiperidine: A precursor in the synthesis of the compound.
Pentanoic acid derivatives: Compounds with similar structures but different functional groups.
Other piperidine derivatives: Compounds with variations in the piperidine ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : Approximately 262.22 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with two fluorine atoms and a pentanoic acid side chain.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and lipid profiles.
Biological Activity Overview
Case Study 1: Antidiabetic Effects
In a study involving diet-induced obese (DIO) mice, administration of this compound resulted in significant reductions in HbA1c levels after four weeks of treatment. The minimum effective dose was identified at 3 mg/kg, indicating its potential as a therapeutic agent for type 2 diabetes management.
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective properties of the compound indicated that it could mitigate neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve the modulation of inflammatory pathways and reduction of oxidative stress markers.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of this compound:
- DPP-IV Inhibition : The compound has shown competitive inhibition against DPP-IV with an IC50 value indicative of strong selectivity over other proteases.
- Glucose Tolerance Tests (OGTT) : In preclinical trials, the compound significantly improved glucose tolerance in treated animals compared to controls.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with no significant adverse effects reported at therapeutic doses.
Eigenschaften
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2.ClH/c11-10(12)4-7-13(8-5-10)6-2-1-3-9(14)15;/h1-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARFGGAHDZQNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.